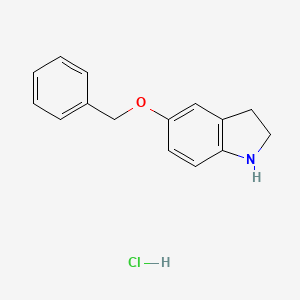

5-(Benzyloxy)indoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15;/h1-7,10,16H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBPTARUKOOTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679386 | |

| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92818-37-6 | |

| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 5-(Benzyloxy)indoline hydrochloride, a key synthetic intermediate in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, strategic applications, and field-proven insights into its handling and reactivity. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility.

Core Chemical Properties and Identification

This compound is a heterocyclic building block valued for its dual-functionality: a versatile indoline scaffold and a strategically placed, cleavable benzyloxy protecting group. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92818-37-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆ClNO | [2][3] |

| Molecular Weight | 261.74 g/mol | [1] |

| InChI Key | GUBPTARUKOOTCV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(C=C(C=C2)OCC3=CC=CC=C3)C2=CN1.Cl | [2] |

| Appearance | Typically a solid powder | N/A |

| Storage | Store under inert atmosphere at room temperature. Cold-chain transport may be required. | [2] |

Strategic Importance in Synthesis

The utility of this compound stems from the strategic combination of its core indoline structure and the benzyloxy protecting group. Understanding these two components is critical to appreciating its role in multi-step synthesis.

Caption: Logical relationship of the indoline scaffold and benzyloxy group.

-

The Indoline Scaffold: The indoline ring system is a core structural motif in a vast number of natural products and synthetic compounds that exhibit significant biological activity.[1] Its prevalence in pharmaceuticals has led to its designation as a "privileged scaffold"—a framework capable of binding to multiple biological targets.[1][4] The ability to functionalize the indoline core at various positions is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.[1][4]

-

The Benzyloxy Protecting Group: In multi-step organic synthesis, protecting groups are indispensable for temporarily masking reactive functional groups. The benzyloxy group is a widely used protecting group for hydroxyl functions due to its remarkable stability across a broad range of acidic and basic reaction conditions.[1] Its primary advantage lies in its selective and clean removal via catalytic hydrogenolysis.[1]

Synthesis and Key Reactivity: Deprotection

While various methods exist for constructing the indoline ring, such as the reductive cyclization of ortho-substituted nitroarenes, the most common and critical reaction involving this compound is the deprotection of the benzyloxy group to unmask the 5-hydroxyindoline functionality.[1] This transformation is almost universally achieved through catalytic hydrogenolysis.

Caption: Standard workflow for catalytic hydrogenolysis of 5-(benzyloxy)indoline.

This process is highly efficient, proceeding under mild conditions and yielding the desired product and toluene as the only byproduct, which is easily removed.[1] The resulting 5-hydroxyindoline is a versatile precursor for further synthetic manipulations.

Experimental Protocol: Catalytic Hydrogenolysis for Benzyl Group Cleavage

The following protocol provides a detailed, self-validating methodology for the deprotection of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-hydroxyindoline from this compound via catalytic hydrogenolysis.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas balloon or supply

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Causality: Starting with a dry flask prevents the introduction of water, which could interfere with the reaction or subsequent steps.

-

-

Dissolution: Add anhydrous methanol to the flask (approx. 10-20 mL per gram of substrate) and stir until the solid is fully dissolved.

-

Causality: Methanol is an excellent solvent for the substrate and is compatible with the palladium catalyst. Complete dissolution ensures a homogeneous reaction mixture for efficient catalysis.

-

-

Catalyst Addition: Carefully add 10% palladium on carbon (approx. 0.1 eq by weight of the substrate).

-

Causality: Pd/C is the catalyst that facilitates the cleavage of the C-O benzyl bond. It is pyrophoric when dry; using the 50% wet catalyst mitigates this hazard. It is added after dissolution to prevent clumping.

-

-

Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon.

-

Causality: This step removes oxygen, which can deactivate the palladium catalyst and create a potentially flammable mixture with hydrogen.

-

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogen line). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times.

-

Causality: This purge cycle ensures the reaction atmosphere is saturated with hydrogen, the key reagent for the reduction. The reaction proceeds via the transfer of hydrogen from the gas phase to the catalyst surface.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, gas). Monitoring confirms the reaction's completion and prevents the formation of byproducts from over-reaction.

-

-

Catalyst Removal: Upon completion, carefully purge the flask again with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the pad with additional methanol.

-

Causality: The nitrogen purge is a critical safety step to prevent the ignition of hydrogen when the catalyst is exposed to air. Celite forms a fine filter bed that effectively removes the microscopic palladium particles, which cannot be removed by standard filter paper.

-

-

Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 5-hydroxyindoline product.

-

Causality: Rotary evaporation efficiently removes the volatile methanol solvent at a low temperature, preventing thermal degradation of the product. The product can be used as-is or purified further by crystallization or chromatography if necessary.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The resulting 5-hydroxyindoline scaffold is a launchpad for synthesizing compounds with significant therapeutic potential.

-

Anti-inflammatory Agents: Functionalized indolines are being developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), offering a multi-target approach to treating inflammation.[5][6]

-

Anticancer Therapeutics: The indoline core is central to the design of various anticancer agents. For example, indoline-5-sulfonamide derivatives have been synthesized and evaluated as inhibitors of cancer-related carbonic anhydrase isoforms CA IX and CA XII, which are involved in tumor progression.[7]

-

Protein Kinase (PKC) Inhibitors: The related 5-benzyloxyindole scaffold is used in the preparation of protein kinase C inhibitors, highlighting the utility of this substitution pattern in targeting key cellular signaling pathways.[8][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous and requires appropriate precautions.

| Hazard Category | GHS Statement | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | [10][11] |

| Skin Corrosion/Irritation | Causes skin irritation | [10][12] |

| Eye Damage/Irritation | Causes serious eye irritation | [12][13] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction | [12][13] |

| STOT - Single Exposure | May cause respiratory irritation | [13] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[10]

Handling and Storage:

-

Wash hands thoroughly after handling.[10]

-

Avoid breathing dust.[13]

-

Store in a well-ventilated, dry place with the container tightly closed.[10][11]

-

Store under an inert atmosphere for long-term stability.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][11]

Spectroscopic Characterization

-

Expected ¹H NMR Signals:

-

Aromatic Protons (Benzyloxy group): A multiplet around 7.3-7.5 ppm (5H).

-

Aromatic Protons (Indoline ring): Three protons on the indoline aromatic ring, appearing as doublets and doublets of doublets between 6.5-7.0 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A singlet around 5.0 ppm (2H).

-

Indoline Protons (-CH₂-CH₂-N-): Two triplets, typically between 3.0-3.6 ppm (4H total).

-

Amine Proton (-NH-): A broad singlet, which may be exchangeable with D₂O.

-

Conclusion

This compound is a strategically designed synthetic intermediate of high value to the medicinal chemistry community. Its combination of a biologically relevant indoline scaffold and a robust, yet selectively removable, benzyloxy protecting group makes it an essential building block for the synthesis of complex therapeutic agents. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in the discovery and development of novel pharmaceuticals.

References

-

Fisher Scientific. (2010). Safety Data Sheet.

-

Benchchem. (n.d.). This compound | 92818-37-6.

-

Fisher Scientific. (2025). Safety Data Sheet (related compound: 5-Benzyloxytryptamine hydrochloride).

-

BLD Pharm. (n.d.). 92818-37-6 | this compound.

-

Fisher Scientific. (2025). Safety Data Sheet (related compound: Benzenemethanamine, hydrochloride).

-

Sigma-Aldrich. (2024). Safety Data Sheet (related compound: O-benzylhydroxylamine hydrochloride).

-

ChemBK. (n.d.). 5-BENZYLOXY-INDOLINE HCL.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14624, 5-Benzyloxyindole.

-

Silveira, C. C., & Marino, J. P. (2014). 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o979.

-

Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.

-

Ginas. (n.d.). 5-BENZYLOXYINDOLE.

-

Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole - NSC 62895.

-

NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. In NIST Chemistry WebBook.

-

SpectraBase. (n.d.). 5-(benzyloxy)indole.

-

SpectraBase. (n.d.). 5-BENZYLOXY-1-CHLOROMETHYL-1,2-DIHYDRO-3-[(5-HYDROXY-1H-INDOL-2-YL)-CARBONYL]-INDOLINE.

-

Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.

-

ebris.eu. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.

-

Smolecule. (2023). Buy 5-(Benzyloxy)-1H-indole-2-carbonyl chloride | 64892-51-9.

-

Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1369.

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14757.

-

GoldBio. (n.d.). 5-Benzyloxyindole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 92818-37-6|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - www.ebris.eu [ebris.eu]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

The Synthetic Cornerstone: A Technical Guide to 5-(Benzyloxy)indoline Hydrochloride

For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 5-(Benzyloxy)indoline hydrochloride (CAS No. 92818-37-6) emerges as a molecule of significant interest. Its inherent structural features—a protected hydroxyl group and a reactive indoline core—position it as a versatile precursor for a multitude of complex molecular architectures, particularly within the realm of pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, and critical applications, underpinned by field-proven insights and methodologies.

Core Chemical Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization.

| Property | Value |

| CAS Number | 92818-37-6 |

| Molecular Formula | C₁₅H₁₆ClNO |

| Molecular Weight | 261.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | Inert atmosphere, room temperature[1] |

The presence of the benzyloxy group serves a dual purpose: it acts as a robust protecting group for the 5-hydroxyl functionality and its eventual cleavage unveils a key pharmacophore present in many biologically active molecules.[1] The indoline scaffold itself is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.

Strategic Synthesis and Characterization

The preparation of this compound is a multi-step process that leverages established synthetic transformations. While a direct, one-pot synthesis is not commonly reported, a logical and efficient pathway can be constructed from its precursors.

Conceptual Synthetic Workflow

The synthesis logically proceeds through the formation of the 5-hydroxyindoline core, followed by protection of the hydroxyl group, and finally, reduction of the indole to an indoline and salt formation.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Benzyloxyindole

The initial step involves the protection of the hydroxyl group of 5-hydroxyindole. The Williamson ether synthesis is a reliable method for this transformation.

-

Objective: To protect the 5-hydroxyl group of 5-hydroxyindole as a benzyl ether.

-

Materials: 5-hydroxyindole, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a stirred solution of 5-hydroxyindole (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 5-benzyloxyindole as a solid.

-

Part 2: Reduction of 5-Benzyloxyindole to 5-Benzyloxyindoline

The reduction of the indole to an indoline is a critical step. While catalytic hydrogenation is an option, a convenient laboratory-scale method involves the use of sodium borohydride in an acidic medium.

-

Objective: To selectively reduce the C2-C3 double bond of the indole ring.

-

Materials: 5-benzyloxyindole, sodium borohydride (NaBH₄), glacial acetic acid.

-

Procedure:

-

Dissolve 5-benzyloxyindole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-benzyloxyindoline.

-

Part 3: Formation of the Hydrochloride Salt

-

Objective: To convert the free base into its more stable and handleable hydrochloride salt.

-

Materials: 5-benzyloxyindoline, ethereal hydrogen chloride (HCl).

-

Procedure:

-

Dissolve the crude 5-benzyloxyindoline in a minimal amount of diethyl ether.

-

To this solution, add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Analytical Characterization

Due to the limited availability of published spectral data for the hydrochloride salt, the following provides expected and reported data for the closely related 5-benzyloxyindole, which serves as a valuable reference.

-

¹H NMR (CDCl₃, 400 MHz) of 5-Benzyloxyindole: δ 8.10 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H), 7.25 (d, J = 8.8 Hz, 1H), 7.15 (t, J = 2.8 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.50 (t, J = 2.8 Hz, 1H), 5.10 (s, 2H, OCH₂Ph).[2][3]

-

¹³C NMR (CDCl₃, 100 MHz) of 5-Benzyloxyindole: δ 153.0, 137.5, 131.5, 128.6, 127.9, 127.5, 125.0, 112.5, 111.0, 103.0, 102.5, 71.0.[4]

For 5-(Benzyloxy)indoline, one would expect the disappearance of the signals corresponding to the C2-C3 double bond in the indole ring and the appearance of signals for the two new sp³-hybridized carbons and their attached protons.

The Synthetic Utility of this compound

The strategic value of this compound lies in its potential for further functionalization. The indoline core offers multiple sites for chemical modification, enabling the synthesis of a diverse array of complex molecules.

Key Chemical Transformations

Caption: Key synthetic transformations of the 5-(Benzyloxy)indoline core.

-

N-Functionalization: The secondary amine of the indoline ring is readily alkylated or acylated, providing a straightforward entry point for introducing diverse substituents. This is a common strategy in drug design to modulate solubility, metabolic stability, and target engagement.

-

Debenzylation: The benzyl protecting group can be efficiently removed via catalytic hydrogenolysis (e.g., H₂ over Pd/C) to unmask the 5-hydroxyl group.[1] This phenol is a key structural motif in many neurotransmitter receptor ligands and other biologically active molecules.

-

Electrophilic Aromatic Substitution: The electron-rich benzene ring of the indoline is susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation can introduce functional groups at the C-7 position, further expanding the synthetic possibilities.[5][6][7]

-

Pictet-Spengler Reaction: As a β-arylethylamine derivative, 5-(Benzyloxy)indoline can participate in the Pictet-Spengler reaction with aldehydes or ketones to construct fused tetracyclic ring systems, which are prevalent in natural products and pharmaceuticals.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibitors.[10][11][12] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[13]

The Indoline Scaffold in Kinase Inhibitors:

The indoline core often serves as a bioisostere for indole in kinase inhibitors, offering improved pharmacokinetic properties. Many approved kinase inhibitors feature an indole or indoline-based scaffold, which typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[11][13]

While direct examples of drugs synthesized from this compound are not extensively documented in publicly available literature beyond its role as a precursor to compounds like Bazedoxifene, its utility in the synthesis of potent kinase inhibitors can be inferred from the broader body of work on indoline-based drug discovery. The ability to introduce functionality at the 5-position (via debenzylation and subsequent derivatization) and at the nitrogen atom allows for the fine-tuning of inhibitor potency and selectivity.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a combustible liquid and may cause skin and eye irritation.[14] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemists. Its well-defined structure, coupled with the versatility of the indoline core and the utility of the benzyloxy protecting group, provides a powerful platform for the synthesis of complex, biologically active molecules. A comprehensive understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will empower researchers to leverage this valuable intermediate in their pursuit of novel chemical entities with therapeutic potential.

References

-

Pictet–Spengler reaction. (2023, December 27). In Wikipedia. [Link]

- Wang, S., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. Organic Letters, 23(9), 3486–3491.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Vilsmeier–Haack reaction. (2023, October 15). In Wikipedia. [Link]

- Ishizaki, M., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 225-230.

-

5-(Benzyloxy)indole | C15H13NO | CID 14624. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(2), 98–119.

- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 833.

- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 833.

-

5-Benzyloxyindole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

5-Benzyloxyindole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

- Prakash, C. R., & Raja, S. (2012). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(2), 98–119.

Sources

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. 363. The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 5-(Benzyloxy)indoline Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)indoline hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] Its structure, featuring a protected hydroxyl group and a reactive indoline core, makes it a versatile intermediate for constructing more complex molecular architectures.[3] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into reaction optimization, and presents a robust, self-validating methodology designed for reproducibility and scalability.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, dictates a multi-step synthetic pathway. The hydrochloride salt is trivially formed in the final step from the freebase, 5-(Benzyloxy)indoline. The indoline ring itself is most effectively constructed via the reductive cyclization of a suitably substituted ortho-nitroaryl precursor.[3][4] This strategy is favored for its high efficiency and reliability. The required precursor, an ortho-nitroaniline derivative, can be assembled from a commercially available starting material like p-anisidine through a sequence of benzylation and nitration.

This analysis leads to a robust and logical forward synthesis plan, which will be detailed in the subsequent sections.

Reaction Schematics and Mechanistic Considerations

The overall synthetic pathway can be visualized as a three-step process starting from 4-methoxyaniline, followed by a final salt formation step.

Overall Synthetic Workflow

Caption: Overall synthetic scheme for this compound.

Core Mechanism: The Reductive Cyclization

The key transformation in this synthesis is the reductive cyclization of 4-(benzyloxy)-2-nitroaniline to form the indoline ring. This reaction is typically performed via catalytic hydrogenation.

Caption: Mechanism of reductive cyclization.

The process involves the stepwise reduction of the nitro group to an amine. The resulting ortho-amino group then undergoes a spontaneous intramolecular nucleophilic attack on the aromatic ring, displacing a hydride ion (in a formal sense) to form the five-membered indoline ring. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) provides a surface for the reaction to occur efficiently and cleanly under a hydrogen atmosphere.[2][5]

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of corrosive acids, flammable solvents, and potentially hazardous reagents. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Purity | Notes |

| 4-Methoxyaniline | 123.15 | 12.3 g | ≥98% | |

| Acetic Anhydride | 102.09 | 11.2 mL | ≥99% | |

| Boron Tribromide (BBr₃) | 250.52 | 1.0 M in DCM | 120 mL | Handle with extreme care |

| Benzyl Bromide | 171.04 | 12.0 mL | ≥98% | Lachrymator |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | Anhydrous | |

| Nitric Acid (HNO₃) | 63.01 | Fuming | Varies | Highly corrosive |

| Sulfuric Acid (H₂SO₄) | 98.08 | Concentrated | Highly corrosive | |

| Palladium on Carbon (Pd/C) | - | 1.0 g | 10 wt. % | Flammable when dry |

| Hydrogen (H₂) | 2.02 | - | High purity | Flammable gas |

| Hydrochloric Acid (HCl) | 36.46 | 2.0 M in Ether | - | |

| Solvents | - | - | ACS Grade | DCM, DMF, Ethanol, Ether |

Step-by-Step Procedure

Step 1: Acetylation of 4-Methoxyaniline

-

In a 250 mL round-bottom flask, dissolve 4-methoxyaniline (12.3 g, 100 mmol) in 100 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (11.2 mL, 110 mmol) dropwise over 15 minutes with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methoxyphenyl)acetamide as a white solid.

Step 2: Demethylation and Benzylation

-

Suspend the crude N-(4-methoxyphenyl)acetamide in 150 mL of DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add boron tribromide (1.0 M solution in DCM, 120 mL, 120 mmol) via a dropping funnel over 30 minutes.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight. This step cleaves the methyl ether and hydrolyzes the amide.

-

Carefully quench the reaction by slowly adding it to 200 mL of ice-water.

-

Basify the aqueous solution with solid sodium bicarbonate until pH ~8.

-

Extract the product with ethyl acetate (3 x 100 mL). The aqueous layer will contain 4-aminophenol.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate to obtain crude 4-aminophenol.

-

Dissolve the crude 4-aminophenol in 150 mL of dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (27.6 g, 200 mmol) followed by benzyl bromide (12.0 mL, 100 mmol).

-

Heat the mixture to 60 °C and stir for 6 hours.

-

After cooling, pour the reaction mixture into 500 mL of water.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

-

Dry over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-(benzyloxy)aniline.

Step 3: Nitration of 4-(Benzyloxy)aniline

-

In a 250 mL flask, dissolve 4-(benzyloxy)aniline (19.9 g, 100 mmol) in 50 mL of glacial acetic acid.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the aniline solution over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for an additional 2 hours.

-

Pour the reaction mixture onto 500 g of crushed ice.

-

Filter the resulting yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 4-(benzyloxy)-2-nitroaniline.

Step 4: Reductive Cyclization to 5-(Benzyloxy)indoline

-

To a solution of 4-(benzyloxy)-2-nitroaniline (24.4 g, 100 mmol) in 200 mL of ethanol in a Parr hydrogenation apparatus, add 1.0 g of 10% Pd/C.

-

Seal the apparatus, evacuate, and purge with hydrogen gas three times.

-

Pressurize the vessel to 50 psi with hydrogen and shake at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

-

Once complete, carefully vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.[5]

-

Concentrate the filtrate under reduced pressure to yield crude 5-(benzyloxy)indoline as an oil.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude 5-(benzyloxy)indoline in 100 mL of diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C.

-

This yields this compound of high purity.

Process Validation and Characterization

To ensure the integrity of the synthesis, each step should be monitored, and the final product must be thoroughly characterized.

In-Process Controls

| Step | Monitoring Technique | Expected Observation | Troubleshooting |

| 1. Acetylation | TLC (Hex/EtOAc 1:1) | Disappearance of starting material spot. | If incomplete, add more acetic anhydride. |

| 2. Benzylation | TLC (Hex/EtOAc 3:1) | Formation of a new, less polar spot. | Incomplete reaction may require longer heating or more benzyl bromide. |

| 3. Nitration | TLC (Hex/EtOAc 4:1) | Formation of a bright yellow product spot. | Over-nitration can occur; maintain low temperature. |

| 4. Cyclization | TLC/¹H NMR | Disappearance of nitro compound and appearance of indoline signals. | If stalled, catalyst may be poisoned; add fresh catalyst. |

Final Product Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.2 (br s, 1H, N-H), 7.5-7.3 (m, 5H, Ar-H benzyl), 7.1 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (dd, 1H, Ar-H), 5.1 (s, 2H, O-CH₂), 3.5 (t, 2H, N-CH₂), 3.0 (t, 2H, Ar-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152.0, 145.0, 137.5, 131.0, 128.5, 127.9, 127.8, 125.0, 112.0, 106.0, 70.0, 55.0, 28.0 |

| Mass Spec (ESI+) | m/z = 226.12 [M+H]⁺ (for free base) |

| Melting Point | Literature dependent, typically >200 °C with decomposition. |

Conclusion

The synthetic route detailed in this guide represents a reliable and well-established method for the preparation of this compound. By understanding the rationale behind each step—from the strategic protection of the aniline to the critical reductive cyclization—researchers can confidently execute this synthesis. The provided protocol, complete with in-process controls and characterization data, serves as a self-validating system, ensuring the production of high-purity material suitable for advanced applications in drug discovery and development.

References

- Burton, H., & Stoves, J. L. (1937). The Synthesis of 5- and 6-Benzyloxyindoles and Attempts to prepare 5- and 6-Hydroxyindoles. Journal of the Chemical Society (Resumed), 402.

- Berkowitz, W., & Söderberg, B. C. G. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions.

-

Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Benzyloxy)indoline Hydrochloride

Abstract

5-(Benzyloxy)indoline hydrochloride is a member of the indoline scaffold, a privileged structural motif in medicinal chemistry renowned for its diverse pharmacological activities. While direct, comprehensive studies on the mechanism of action of this compound are not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related indoline and indole derivatives to propose its putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential biological targets and pathways influenced by this compound class. We will explore potential roles in monoamine oxidase inhibition, anti-inflammatory pathways, and interactions with key protein kinases and neurotransmitter receptors, supported by evidence from analogous compounds.

Introduction: The Indoline Scaffold as a "Privileged" Structure

The indoline ring system, a bicyclic heterocyclic amine, is a cornerstone in the development of therapeutic agents. Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.[1] The versatility of the indoline core allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological and physicochemical properties. This adaptability has led to the discovery of indoline derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities.[1] The benzyloxy group at the 5-position of the indoline in this compound is a significant feature, potentially enhancing the compound's lipophilicity and bioavailability, thereby influencing its therapeutic efficacy.[2]

Putative Mechanism of Action: Insights from Structurally Related Compounds

Given the limited direct data on this compound, we will extrapolate its potential mechanisms of action from studies on closely related analogs. The primary areas of interest include monoamine oxidase (MAO) inhibition, modulation of inflammatory pathways, and interactions with protein kinases and neurotransmitter systems.

Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Role

A compelling line of evidence points towards the potential of 5-(Benzyloxy)indoline derivatives to act as inhibitors of monoamine oxidase-B (MAO-B). A study on a structurally similar compound, N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF 9601N), identified it as a novel MAO-B inhibitor.[3] This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where oxidative stress is a key pathological factor.[3]

In a cellular model of dopamine-induced toxicity in PC12 cells, PF 9601N demonstrated a significant protective effect, which was not observed with L-deprenyl, a well-known MAO-B inhibitor.[3] This suggests that the protective effects of PF 9601N may extend beyond simple MAO-B inhibition, possibly involving antioxidant properties.[3]

Signaling Pathway: MAO-B Inhibition and Neuroprotection

Caption: Putative MAO-B inhibition by this compound.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): An Anti-Inflammatory Axis

Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[4][5] The design of such multitarget drugs is a promising strategy for developing novel anti-inflammatory agents.[4][5]

A study on a series of indoline derivatives identified a compound (compound 73 in the study) with potent dual inhibitory activity against both 5-LOX and sEH, with IC50 values in the sub-micromolar range.[4] This dual inhibition was shown to have remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma.[4] The indoline moiety in these compounds was observed to interact with the active site of the 5-LOX enzyme.[4]

Experimental Workflow: Screening for 5-LOX and sEH Inhibition

Caption: A typical workflow for identifying dual 5-LOX/sEH inhibitors.

Modulation of Protein Kinases and Neurotransmitter Receptors

The indole nucleus, closely related to indoline, is a common feature in molecules that interact with protein kinases and neurotransmitter receptors.

-

Protein Kinase C (PKC) Inhibition: 5-(Benzyloxy)indole is used as a reactant in the preparation of protein kinase C (PKC) inhibitors.[6] This suggests that the 5-(Benzyloxy)indoline scaffold may also have the potential to be developed into modulators of PKC activity.

-

Dopamine Receptor Interaction: The indoline scaffold is present in compounds that act as dopamine receptor antagonists.[7] Dopamine agonists, which activate dopamine receptors, are used in the treatment of Parkinson's disease.[8][9] The structural similarities suggest that this compound could potentially interact with dopamine receptors, although its specific agonist or antagonist activity would require experimental validation.

-

Serotonin (5-HT) Receptor Activity: Indole alkaloids are known to interact with various serotonin (5-HT) receptor subtypes.[10] For instance, certain indole-containing compounds have shown partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[10] Given that serotonin is a key neurotransmitter involved in mood, cognition, and behavior, potential interactions of this compound with 5-HT receptors could have significant therapeutic implications.[11][12]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme (e.g., MAO-B, 5-LOX, sEH).

Materials:

-

Purified recombinant human enzyme (e.g., MAO-B, 5-LOX, sEH)

-

Substrate for the enzyme

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assay

To investigate the interaction with neurotransmitter receptors, a competitive radioligand binding assay can be performed.

Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 receptor, serotonin 5-HT1A receptor)

-

Radiolabeled ligand specific for the target receptor

-

This compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle.

-

Incubate the mixture at room temperature for a specified duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant).

Summary of Putative Biological Activities and IC50 Data from Related Compounds

| Compound Class/Derivative | Biological Target | Reported Activity | IC50/Ki Value | Reference |

| Indoline Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition | 0.41 ± 0.01 µM (for compound 73) | [4] |

| Indoline Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition | 0.43 ± 0.10 µM (for compound 73) | [4] |

| N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine | Monoamine Oxidase-B (MAO-B) | Inhibition | Not specified in abstract | [3] |

| Benzyloxy Piperidine Derivatives | Dopamine D4 Receptor | Antagonism | Ki = 135 - 241 nM (for various derivatives) | [7] |

| Indole Alkaloids (Geissoschizine methyl ether) | Serotonin 5-HT1A Receptor | Partial Agonism | - | [10] |

| Indole Alkaloids (Geissoschizine methyl ether) | Serotonin 5-HT2A/2C Receptors | Antagonism | - | [10] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from structurally related compounds suggests several plausible and exciting avenues for its therapeutic potential. The potential for MAO-B inhibition points towards applications in neurodegenerative disorders, while dual 5-LOX/sEH inhibition highlights its promise as an anti-inflammatory agent. Furthermore, the possibility of interactions with protein kinases and neurotransmitter receptors opens up a wide range of therapeutic possibilities in oncology and central nervous system disorders.

Future research should focus on direct experimental validation of these putative mechanisms. Comprehensive in vitro screening against a panel of kinases, G-protein coupled receptors, and enzymes involved in inflammation and neurotransmitter metabolism is warranted. Subsequent in vivo studies in relevant disease models will be crucial to translate these mechanistic insights into tangible therapeutic applications. The indoline scaffold continues to be a rich source of novel therapeutic agents, and this compound represents a promising lead for further investigation and development.

References

-

Blazechem. Buy 5-[3-(Benzyloxy)phenyl]indoline. [Link]

-

Journal of Medicinal Chemistry. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

ResearchGate. Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. [Link]

-

National Center for Biotechnology Information. 5-Benzyloxyindole. [Link]

-

PubMed. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells. [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

National Center for Biotechnology Information. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

Wikipedia. Dopamine agonist. [Link]

-

Royal Society of Chemistry. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

-

PubMed. Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. [Link]

-

PubMed. NLX-112, a novel 5-HT1A receptor agonist for the treatment of L-DOPA-induced dyskinesia: Behavioral and neurochemical profile in rat. [Link]

-

National Center for Biotechnology Information. Dopamine Agonists. [Link]

-

National Center for Biotechnology Information. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]

-

National Center for Biotechnology Information. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. [Link]

-

National Center for Biotechnology Information. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]

-

National Center for Biotechnology Information. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

-

PubMed. Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-[3-(Benzyloxy)phenyl]indoline [smolecule.com]

- 3. Protective effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) methylamine (PF 9601N), a novel MAO-B inhibitor, on dopamine-lesioned PC12 cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 9. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Indoline Scaffold: A Privileged Structure in Modern Drug Discovery and Biological Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indoline scaffold, a saturated analog of the well-known indole nucleus, has emerged as a cornerstone in medicinal chemistry.[1][2] While historically less explored than its aromatic counterpart, recent years have witnessed a surge in research, revealing indoline derivatives as potent modulators of a vast array of biological processes.[1][3] This guide provides a comprehensive exploration of the multifaceted biological activities of indoline derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. We will examine their significant potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics.

The Ascendancy of the Indoline Nucleus in Medicinal Chemistry

The indoline structure, a bicyclic heterocycle comprising a benzene ring fused to a five-membered nitrogen-containing ring, represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery.[4][5] Its three-dimensional, non-planar structure, in contrast to the flat indole ring, allows for more specific and complex interactions within the binding pockets of enzymes and receptors. This structural nuance is a key determinant of the unique pharmacological profiles often observed for indoline derivatives.

The growing interest in this scaffold is driven by two primary factors: the increasing prevalence of drug resistance to existing therapies and the need for novel chemical entities with improved efficacy and reduced side effects.[1][2] Indoline derivatives have shown remarkable promise in addressing these challenges, exhibiting potent activities across a spectrum of diseases, from cancer to neurodegeneration.[1][6][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indoline-based compounds have demonstrated significant potential in oncology by targeting various pathways crucial for tumor growth and survival.[1][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular division and the induction of programmed cell death.[9][10]

Mechanism of Action: Kinase and Tubulin Inhibition

A primary strategy through which indoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] Overexpression of these kinases is a common feature in many cancers, leading to uncontrolled cell proliferation and angiogenesis.[11] Indoline derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, effectively shutting down these pro-growth signals. For instance, the FDA-approved drug Sunitinib, which contains an indole core, is a multi-targeted tyrosine kinase inhibitor, and research has expanded to indoline analogs targeting similar pathways.[2][12]

Another critical mechanism is the disruption of microtubule dynamics through tubulin inhibition.[13] Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptosis.[8][13]

Caption: EGFR signaling pathway inhibited by an indoline derivative.

Data on Antiproliferative Activity

The cytotoxic potential of indoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted indoline | MCF-7 (Breast) | 64.10 | [11] |

| N-substituted indoline | SkBr3 (Breast) | 119.99 | [11] |

| Chalcone-indole hybrid | Various | 0.22 - 1.80 | [13] |

| Indole-oxadiazole hybrid | MCF-7 (Breast) | 2.16 - 21.43 | [14] |

| Indole-thiadiazole hybrid | A549 (Lung) | Moderate to Potent | [15] |

| Spirooxindole | MCF-7 (Breast) | 3.88 - 5.83 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the effect of indoline derivatives on the metabolic activity and proliferation of cancer cells. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test indoline derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the indoline derivative to the wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new antimicrobial agents.[1] Indoline derivatives have emerged as a promising class of compounds, demonstrating activity against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][6]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial action of certain indoline derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[16] By interacting with the B subunit of this enzyme, the compounds prevent its function, leading to bacterial cell death.[16] Other proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of biofilm formation, a key virulence factor in chronic infections.[6]

Data on Antimicrobial Efficacy

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| Aminoalkylphenol (indoline-derived) | S. aureus (multidrug-resistant) | 1.23 | [17] |

| Aminoalkylphenol (indoline-derived) | S. aureus (clinical isolates) | 1.18 | [17] |

| Aminoalkylphenol (indoline-derived) | L. monocytogenes | 1.18 | [17] |

| Indoline-5-sulphonylamino acids | Various microorganisms | Active | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the indoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.

Antioxidant and Anti-inflammatory Properties

Chronic inflammation and oxidative stress are interconnected pathological processes at the root of many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[19] Indoline derivatives have shown exceptional potency as both antioxidant and anti-inflammatory agents.[19][20]

Mechanism of Action: Scavenging Radicals and Modulating Inflammation

The antioxidant activity of indolines stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the DPPH radical.[21] This scavenging ability protects cells from oxidative damage.

Their anti-inflammatory effects are often mediated by the suppression of pro-inflammatory signaling pathways. For example, in macrophages stimulated with lipopolysaccharide (LPS), certain indoline derivatives can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] This is achieved by modulating key pathways like the NF-κB signaling cascade.[6] Some compounds have demonstrated remarkable potency, with anti-inflammatory activity observed at picomolar to nanomolar concentrations.[19][22]

Caption: Inhibition of LPS-induced inflammation by an indoline derivative.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and reliable in vitro assay to evaluate the free radical scavenging ability of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Prepare various concentrations of the test indoline derivative in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the test compound solution at different concentrations.

-

Control and Blank: Prepare a control sample containing methanol instead of the test compound and a blank containing methanol instead of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow, corresponding to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.[6]

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation.[23][24] Indoline derivatives are being investigated as multi-target agents to combat these complex pathologies.[25][26]

The neuroprotective actions of these compounds are often linked to their potent antioxidant and anti-inflammatory properties, which help mitigate the toxic cellular environment in the brain.[23][25] Furthermore, specific derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose over-activity contributes to oxidative stress and the degradation of dopamine in Parkinson's disease.[26] Some indole-based compounds have also shown the ability to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[23] Studies have demonstrated that certain derivatives can protect neuroblastoma cells from cytotoxicity induced by oxidative stressors like H₂O₂ and amyloid-beta fragments.[23]

Synthesis, Development, and Future Outlook

The synthesis of biologically active indoline derivatives is an area of active research, with various methods being developed to allow for precise control over the substitution patterns on the scaffold.[2][21][27] Acid-catalyzed condensation reactions are among the most common and efficient routes.[27]

Caption: General workflow for synthesizing N-acyl indoline derivatives.

The journey from a promising indoline hit compound to a clinical drug is arduous and requires extensive in vivo studies to evaluate efficacy, pharmacokinetics, and toxicity.[28][29][30] While many derivatives show high potency in vitro, challenges such as poor bioavailability or off-target toxicity must be overcome.[17][31]

The future of indoline-based drug discovery is bright. The chemical tractability of the scaffold allows for the creation of vast libraries for high-throughput screening.[32] The development of multi-target agents—single molecules designed to hit several key points in a disease pathway—is a particularly exciting direction for indoline derivatives, given their demonstrated versatility.[33] As our understanding of disease biology deepens, the rational design of novel indoline structures will continue to yield powerful new therapeutic candidates.

Conclusion

The indoline scaffold has firmly established its value in the landscape of drug discovery. Its derivatives exhibit a remarkable breadth of potent biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. The success of this scaffold lies in its unique three-dimensional structure and its synthetic accessibility, which allows for fine-tuning of its pharmacological properties. The detailed mechanisms and protocols presented in this guide underscore the immense potential of indoline derivatives and aim to facilitate further research and development, ultimately paving the way for new and effective treatments for some of the most challenging human diseases.

References

- Development and Application of Indolines in Pharmaceuticals. PubMed.

- Increased antibacterial properties of indoline-derived phenolic Mannich bases. ChemRxiv.

- Development and Application of Indolines in Pharmaceuticals.

- Increased antibacterial properties of indoline-derived phenolic Mannich bases. Elsevier Masson SAS.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis and biological activities of some indoline derivatives.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm

- Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinform

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.

- Different mechanisms of indole derivatives as anticancer agents.

- Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Synthesis of Some Biological Active Indoline Deriv

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents.

- Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Bentham Science Publishers.

- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. PubMed.

- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed.

- Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central.

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul

- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Unknown Source.

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm

- Development of the new group of indole-derived neuroprotective drugs affecting oxid

- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Indole-Based Compounds as Potential Drug Candid

- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.

- Indole and indoline scaffolds in drug discovery.

- Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. PubMed Central.

- Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central.

- Synthesis and in Vitro Evaluation of Novel Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties.

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Unknown Source.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis of Some Biological Active Indoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]